molecular formula C14H17N3O2S B5821152 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B5821152
M. Wt: 291.37 g/mol
InChI Key: LJLDHRQQTAOZLP-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of an ethyl group at the 5-position of the thiadiazole ring and a 4-methoxyphenyl group attached to a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the intermediate with propanoyl chloride or an equivalent reagent under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or sulfuric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, or tetrahydrofuran.

    Substitution: Halides, thiols, dimethylformamide, or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiadiazoles with various functional groups.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)propanamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-hydroxyphenyl)propanamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl group may enhance its lipophilicity and potential interactions with biological targets, while the ethyl group on the thiadiazole ring may influence its reactivity and stability.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-3-13-16-17-14(20-13)15-12(18)9-6-10-4-7-11(19-2)8-5-10/h4-5,7-8H,3,6,9H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLDHRQQTAOZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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